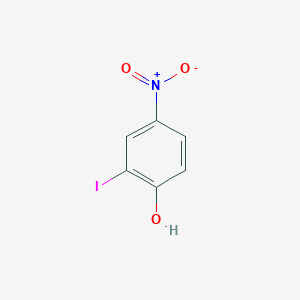

2-Iodo-4-nitrophenol

描述

Significance of Halogenated Phenols in Contemporary Organic Chemistry

Halogenated phenols are crucial building blocks and intermediates in modern organic chemistry. The presence of a halogen atom on the phenolic ring significantly influences the molecule's reactivity, acidity, and biological activity. This functionalization allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of complex organic molecules. Their applications span from the development of pharmaceuticals and agrochemicals to their use in material science and as disinfectants. mdpi.comcas.cn The study of halogenated phenols provides deep insights into reaction mechanisms and the electronic effects of substituents on aromatic systems.

Overview of Nitro- and Iodo-Substituents on Phenolic Rings

The introduction of nitro (-NO2) and iodo (-I) groups onto a phenol (B47542) ring imparts distinct and powerful characteristics to the molecule. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group and influences the regioselectivity of further electrophilic aromatic substitution reactions. vulcanchem.comcymitquimica.comontosight.ai The iodine atom, a large and polarizable halogen, can participate in various coupling reactions, such as Suzuki and Heck couplings, making it a versatile handle for constructing more complex molecular architectures. ontosight.ai The combination of these two substituents on a phenol ring creates a molecule with unique electronic and steric properties, leading to specific reactivity patterns and potential applications. cymitquimica.com

Research Trajectory of 2-Iodo-4-nitrophenol within Phenolic Derivatives

The research trajectory of this compound has been primarily focused on its role as a synthetic intermediate. cymitquimica.comchemicalbook.com Scientists have explored its utility in the preparation of other iodophenols and more complex molecules through reactions that target the iodo and nitro functionalities. chemicalbook.com Its synthesis is often achieved through the iodination of 4-nitrophenol (B140041). researchgate.net Spectroscopic and crystallographic studies have been conducted to understand its molecular structure and properties. sigmaaldrich.comresearchgate.netnih.gov The compound is part of a broader investigation into the chemical space of halogenated nitrophenols and their potential applications. cas.cn

Contextualization of this compound in Pharmaceutical and Agrochemical Intermediates

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comlasalabs.com Its structural features allow for its incorporation into larger, more complex molecules with desired biological activities. Halogenated and nitrated phenols are known precursors for various bioactive compounds, including pesticides and herbicides. mdpi.comlasalabs.comlookchem.com The presence of the iodine atom, in particular, can be strategic for introducing specific functionalities or for use in radio-labeled compounds for diagnostic purposes. ontosight.ai The reactivity of the nitro group also allows for its conversion into other functional groups, further expanding its synthetic utility in these industries. ontosight.ai

Chemical and Physical Properties of this compound

The distinct properties of this compound are a direct result of its specific molecular structure.

| Property | Value |

| Molecular Formula | C₆H₄INO₃ sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 265.01 g/mol sigmaaldrich.com |

| Appearance | Yellow to brown solid/powder cymitquimica.com |

| Melting Point | 89-94 °C sigmaaldrich.com |

| Boiling Point | 294.5 °C at 760 mmHg |

| Density | 2.176 g/cm³ |

| Solubility | Limited solubility in water, soluble in organic solvents cymitquimica.com |

| CAS Number | 89487-91-2 sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the electrophilic iodination of 4-nitrophenol. chemistrysteps.com Reagents such as N-iodosuccinimide (NIS) can be used for this purpose. researchgate.netchemistrysteps.com The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. savemyexams.comwikipedia.org Since the para position is already occupied by the nitro group, the iodination occurs at one of the ortho positions relative to the hydroxyl group.

The reactivity of this compound is characterized by the interplay of its functional groups. The electron-withdrawing nitro group enhances the acidity of the phenolic hydroxyl group. cymitquimica.com The iodine atom can be displaced in nucleophilic aromatic substitution reactions and is a key functional group for cross-coupling reactions. cymitquimica.comontosight.ai The nitro group can be reduced to an amino group, providing a pathway to a different class of derivatives.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-H and C=C stretching and bending vibrations of the aromatic ring. The C-I bond also has a characteristic absorption in the far-infrared region. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached substituents (hydroxyl, iodo, and nitro groups). nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which helps in confirming its structure. nih.gov

Crystallographic Data

X-ray crystallography has been used to determine the precise three-dimensional arrangement of atoms in the crystal lattice of derivatives of this compound. For instance, the crystal structure of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, a related compound, has been analyzed in detail. researchgate.netnih.gov Such studies reveal bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking, which are crucial for understanding the solid-state properties of these materials. researchgate.netnih.govcore.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Methodologies for 2 Iodo 4 Nitrophenol

Direct Iodination Strategies on Nitrophenols

Direct iodination of the precursor 4-nitrophenol (B140041) is a primary route to obtaining 2-Iodo-4-nitrophenol. This approach involves an electrophilic aromatic substitution reaction. The low reactivity of molecular iodine often necessitates the use of an oxidizing agent or a catalyst to generate a more potent electrophilic iodine species. scispace.comasianpubs.org

Regioselective Iodination Techniques

The regiochemical outcome of the iodination of 4-nitrophenol is governed by the directing effects of the existing substituents. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the nitro group (-NO₂) is a strongly deactivating meta-director. In 4-nitrophenol, both groups direct the incoming electrophile to the positions at C2 and C6 (ortho to the hydroxyl group). This confluence of directing effects makes these positions highly susceptible to substitution, often leading to the formation of 2,6-diiodo-4-nitrophenol (B1216091), especially when excess iodinating agent is used. scispace.comresearchgate.netscielo.br

Achieving selective mono-iodination at the C2 position requires careful control over reaction conditions. Strategies to enhance regioselectivity include:

Stoichiometric Control: Limiting the molar equivalents of the iodinating agent relative to the 4-nitrophenol substrate is a fundamental technique to minimize di-substitution.

Choice of Iodinating System: Different reagent systems exhibit varying levels of reactivity and selectivity. For instance, systems like iodine in the presence of hydrogen peroxide in water have been used, though they can lead to di-iodination with high yields (80% for 2,6-diiodo-4-nitrophenol). scielo.br A method using N-iodosuccinimide (NIS) under grinding conditions with a catalytic amount of acetic acid has also been reported for the iodination of 4-nitrophenol, yielding the di-iodinated product in high purity (98%). scispace.comresearchgate.net

Blocking Groups: While not commonly reported for this specific molecule, a general strategy for achieving regioselectivity involves temporarily blocking one of the reactive sites (e.g., C6) to direct substitution to the desired position (C2), followed by a deblocking step.

Catalytic Approaches in Iodination

The use of catalysts is crucial for activating the iodine source and improving reaction efficiency under milder conditions. Several catalytic systems have been developed for the iodination of activated aromatic compounds, which are applicable to the synthesis of this compound.

Metal Catalysis: Iron(III) catalysis has proven effective for the activation of N-iodosuccinimide (NIS). acs.org The in situ generation of iron(III) triflimide from iron(III) chloride allows for the efficient and highly regioselective iodination of a range of arenes, including deactivated compounds like 4-nitroaniline, which yielded the ortho-iodinated product exclusively. acs.org This suggests a similar high regioselectivity could be achieved for 4-nitrophenol. Gold(I) has also been used to catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org

Organocatalysis: Non-metal catalysts offer a greener alternative. Thiourea derivatives have been employed to organocatalyze the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source, providing high yields and regioselectivity. organic-chemistry.org

Biocatalysis: Enzymatic approaches represent a sustainable frontier. Laccase, in combination with potassium iodide (KI) and aerial oxygen as the oxidant, provides a highly efficient and green method for iodinating p-substituted phenols. nih.govrsc.org This system avoids harsh reagents and operates under mild conditions.

The table below summarizes various direct iodination methods reported for 4-nitrophenol and related substrates.

Table 1: Comparison of Direct Iodination Methods for 4-Nitrophenol and Analogues

| Reagents | Catalyst/Activator | Solvent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodine, H₂O₂ | None | Water | 50°C, 24h | 2,6-Diiodo-4-nitrophenol | 80% | scielo.br |

| N-Iodosuccinimide (NIS) | Acetic Acid (catalytic) | None (Grinding) | Room Temp, 5-8 min | 2,6-Diiodo-4-nitrophenol | 98% | scispace.comresearchgate.net |

| KI, Sodium Percarbonate | Acetic Acid | 50% aq. Acetic Acid | 40-50°C, 2h | 2,6-Diiodo-4-nitrophenol | Not specified | mdpi.com |

| NIS (for 4-nitroaniline) | FeCl₃ (5 mol%) | [BMIM]NTf₂ | Room Temp, 2h | 2-Iodo-4-nitroaniline | 73% | acs.org |

| KI | Laccase, Aerial O₂ | Not specified | Mild | o-Iodinated phenols | Up to 93% | nih.govrsc.org |

Multistep Synthesis Pathways for this compound

Multistep synthesis offers an alternative approach, providing greater control over regiochemistry by introducing the functional groups in a strategic sequence. This typically involves starting with a precursor that already contains one or two of the required substituents in the correct positions.

Precursor Selection and Derivatization

The selection of the starting material is critical and is guided by the directing effects of the substituents to be introduced. libretexts.org

Route A: Nitration of 2-Iodophenol (B132878): A common strategy involves the nitration of 2-iodophenol. The hydroxyl group is a strong ortho-, para-director, and the iodine atom is a weak ortho-, para-director. Nitration would be expected to occur primarily at the C4 and C6 positions, para and ortho to the hydroxyl group, respectively. This would lead to a mixture of this compound and 2-Iodo-6-nitrophenol, which would then require separation.

Route B: Sandmeyer Reaction of 2-Amino-4-nitrophenol: This pathway begins with 2-amino-4-nitrophenol. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (diazotization), followed by treatment with an iodide salt (e.g., potassium iodide) to introduce iodine in its place. organic-chemistry.org The Sandmeyer reaction is a classic and reliable method for introducing halogens onto an aromatic ring. nih.gov

Route C: Hydroxylation of an Iodonitrobenzene Derivative: A less common approach could involve the hydroxylation of a precursor like 1-iodo-3-nitrobenzene. However, direct hydroxylation of aromatic rings is often challenging and may require harsh conditions or specialized reagents, such as in nucleophilic aromatic substitution if a suitable leaving group is present.

The table below outlines plausible multistep synthetic routes.

Table 2: Plausible Multistep Synthesis Routes for this compound

| Route | Precursor | Step 1: Reagents & Conditions | Step 2: Reagents & Conditions | Key Considerations |

|---|---|---|---|---|

| A | 2-Iodophenol | HNO₃, H₂SO₄ (Nitration) | - | Formation of regioisomers (2-Iodo-6-nitrophenol) requiring separation. Risk of over-nitration. |

| B | 2-Amino-4-nitrophenol | NaNO₂, HCl (Diazotization) | KI (Iodination) | The Sandmeyer reaction can sometimes have moderate yields and requires careful temperature control of the diazonium intermediate. |

| C | 4-Nitrophenol | 1. Protection of -OH group (e.g., as an ether). 2. Directed ortho-lithiation (e.g., with n-BuLi). 3. Quench with I₂. | Deprotection of -OH group. | Requires anhydrous conditions and careful handling of organolithium reagents. Offers high regioselectivity. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing a synthesis involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing impurities. acs.org For the synthesis of this compound, key parameters include:

Temperature: In nitration reactions (Route A), temperature control is critical to prevent the formation of byproducts and ensure safety. In the Sandmeyer reaction (Route B), diazotization is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Reagent Stoichiometry: As seen in direct iodination, the molar ratio of reactants is crucial. In multistep syntheses, adjusting the equivalents of nitrating agents, diazotizing agents, or iodide sources can significantly impact the reaction outcome. researchgate.net

Catalyst and Solvent Choice: The choice of catalyst and solvent can dramatically influence reaction rates and selectivity. For example, in coupling reactions that could be used to build the molecule, varying the ligand, metal source, and solvent is a standard optimization procedure. mdpi.com

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for quenching the reaction at the optimal point to maximize product formation and prevent degradation or side reactions. acs.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to make chemical manufacturing more sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. acs.orginstituteofsustainabilitystudies.com Several strategies for synthesizing this compound align with these principles.

Safer Solvents and Reaction Conditions: Many modern iodination protocols avoid hazardous chlorinated solvents, opting instead for water, aqueous methanol (B129727), or ethanol. tandfonline.comasianpubs.orgthieme-connect.com Furthermore, solvent-free methods, such as performing the reaction by grinding solid reactants, represent a significant green advancement by eliminating solvent waste entirely. scispace.comresearchgate.networdpress.com

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of iron, gold, or organocatalysts is superior to using stoichiometric amounts of harsh oxidizing agents, as it reduces waste and often allows for milder reaction conditions. acs.orgorganic-chemistry.orgacs.org Biocatalytic methods using enzymes like laccase are particularly green as they use a renewable catalyst and a benign oxidant (O₂ from the air). nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H activation/iodination pathways generally have better atom economy than multistep routes that involve protection/deprotection steps or the use of leaving groups.

Use of Benign Reagents: Employing less toxic and more environmentally friendly reagents is a core principle. For example, using potassium iodide (a stable salt) with an eco-friendly oxidant like hydrogen peroxide, potassium ferrate, or ammonium (B1175870) peroxodisulfate is preferable to older methods that might use heavy metals like mercury or lead. tandfonline.comasianpubs.orgthieme-connect.comresearchgate.net

The table below highlights how various synthetic methods align with key green chemistry principles.

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Synthesis Method Example | Application and Benefit | Reference |

|---|---|---|---|

| 5: Safer Solvents & Auxiliaries | Iodination with KI/K₂FeO₄ in water | Eliminates the use of volatile organic solvents, reducing pollution and health hazards. Water is a non-toxic, non-flammable, and inexpensive solvent. | tandfonline.comresearchgate.net |

| 9: Catalysis | Laccase-catalyzed iodination with KI/O₂ | Uses a renewable biocatalyst and aerial oxygen as the terminal oxidant, replacing stoichiometric chemical oxidants and reducing waste. | nih.govrsc.org |

| 1: Waste Prevention | Solvent-free iodination using NIS by grinding | Completely eliminates solvent waste, a major contributor to chemical process waste streams. Simplifies workup procedures. | scispace.comresearchgate.net |

| 3: Less Hazardous Chemical Syntheses | Iodination with KI/(NH₄)₂S₂O₈ | Uses inexpensive, readily available, and relatively low-toxicity reagents, avoiding heavy metals or strong, corrosive acids. | thieme-connect.com |

| 2: Atom Economy | Direct C-H iodination | In principle, direct functionalization of a C-H bond offers higher atom economy than multistep routes involving activating or leaving groups. | organic-chemistry.org |

Solvent-Free and Reduced-Solvent Methodologies

The pursuit of green chemistry has led to innovative, solvent-free approaches for the synthesis of iodinated aromatic compounds. One notable method is the iodination of 4-nitrophenol through grinding. This solid-state reaction demonstrates several advantages over conventional solution-based methods, including drastically reduced reaction times, high yields, and a simplified work-up procedure. researchgate.netscispace.com

In a typical application of this technique, 4-nitrophenol is mixed in a mortar with N-Iodosuccinimide (NIS), which serves as the iodine source. researchgate.netscispace.com A catalytic amount of acetic acid is added, and the mixture is ground together at room temperature using a pestle. researchgate.netscispace.com The reaction is remarkably rapid, often reaching completion within minutes. researchgate.netscispace.com This method highlights a significant step towards environmentally benign synthesis by eliminating the need for bulk organic solvents. researchgate.net

Table 1: Comparison of Conventional vs. Grinding Method for Iodination of 4-Nitrophenol

| Parameter | Conventional Method | Grinding Method | Reference |

| Starting Material | 4-Nitrophenol | 4-Nitrophenol | researchgate.netscispace.com |

| Iodinating Agent | N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) | researchgate.netscispace.com |

| Catalyst | Acetic Acid | Acetic Acid | researchgate.netscispace.com |

| Solvent | Acetic Acid (5 ml) | None (0.5 ml AcOH as catalyst) | researchgate.netscispace.com |

| Reaction Time | 240 minutes | 5 minutes | researchgate.netscispace.com |

| Temperature | 25°C | 25°C | researchgate.netscispace.com |

| Yield | 97% (for 2,6-diiodo-4-nitrophenol) | 98% (for 2,6-diiodo-4-nitrophenol) | researchgate.netscispace.com |

Note: The referenced study focused on the synthesis of the di-iodinated product, 2,6-diiodo-4-nitrophenol, but the methodology is directly applicable to the synthesis of mono-iodinated phenols.

Catalyst Development for Sustainable Production

The development of efficient and sustainable catalysts is crucial for the production of this compound. Research has focused on moving away from harsh reagents towards milder, more selective catalytic systems.

A significant advancement is the use of silver(I) triflimide (AgNTf₂) as a catalyst for the activation of N-iodosuccinimide (NIS). organic-chemistry.orgacs.org This method provides a mild and rapid pathway for the iodination of various arenes, including phenol (B47542) derivatives. organic-chemistry.orgacs.org The use of a soft Lewis acid like silver(I) triflimide allows for high selectivity and yield in the monoiodination of highly activated substrates like phenols, avoiding issues of overiodination seen with other catalysts. organic-chemistry.org This catalytic system is effective even at low catalyst loadings and is compatible with a wide range of functional groups. organic-chemistry.org

Another sustainable approach involves using hydrogen peroxide as an oxidant in the presence of molecular iodine, with water as the solvent. researchgate.net This method has been successfully applied to the iodination of 4-nitrophenol, yielding the di-iodinated product 2,6-diiodo-4-nitrophenol in very good yield (80%). researchgate.net By adjusting the reaction conditions, this aqueous-based system presents a greener alternative to traditional methods that rely on organic solvents and more hazardous reagents. researchgate.net

Table 2: Catalytic Systems for the Iodination of Phenol Derivatives

| Catalytic System | Iodinating Agent | Substrate | Solvent | Key Features | Reference |

| Silver(I) triflimide | N-Iodosuccinimide (NIS) | Phenol derivatives | Dichloromethane | Mild, rapid, and selective for monoiodination. | organic-chemistry.orgacs.org |

| Iodine/Hydrogen Peroxide | Iodine (I₂) | 4-Nitrophenol | Water | Sustainable (uses water as solvent), good yield for di-iodination. | researchgate.net |

Isolation and Purification Techniques for Research Applications

Obtaining high-purity this compound is essential for its use in research and as an intermediate in further syntheses. Various laboratory-scale techniques are employed for its isolation and purification.

A common initial step following synthesis is to precipitate the crude product from the reaction mixture. This is often achieved by pouring the mixture into ice-cold water. researchgate.netscispace.comprepchem.com The solid product can then be collected by vacuum filtration using a Büchner funnel and washed with deionized water to remove water-soluble impurities and residual acids. researchgate.netscispace.com

For further purification, recrystallization is a standard and effective method. A related compound, 2-fluoro-4-iodo-6-nitrophenol, is purified by crystallization from aqueous ethanol, a technique applicable to this compound. prepchem.com This process involves dissolving the crude solid in a minimum amount of a hot solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.

In cases where simple precipitation and recrystallization are insufficient to separate the desired product from byproducts or starting materials, column chromatography is employed. koreascience.kr Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds like nitrophenols. koreascience.kr The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether, is then passed through the column. koreascience.kr Components separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of pure fractions of this compound. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC). researchgate.netscispace.com

For analytical purposes and preparative separation of closely related compounds, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase (RP) HPLC methods, using columns like C18 with a mobile phase of acetonitrile (B52724) and water with an acid modifier, are suitable for analyzing and isolating iodinated nitrophenols. sielc.com

Reaction Mechanisms and Chemical Transformations of 2 Iodo 4 Nitrophenol

Electrophilic Aromatic Substitution Reactions of 2-Iodo-4-nitrophenol

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the groups already present on the ring. wikipedia.org

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group. wikipedia.org It donates electron density to the aromatic ring through a strong +R (resonance) effect, which greatly outweighs its -I (inductive) effect. This donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. lkouniv.ac.in

Nitro (-NO₂) Group: The nitro group is a strong deactivating group. wikipedia.orglkouniv.ac.in It withdraws electron density from the ring through both a powerful -R effect and a strong -I effect. This withdrawal reduces the ring's nucleophilicity, making electrophilic substitution more difficult. cymitquimica.com

Iodo (-I) Group: The iodo group is a deactivating group. vulcanchem.com Halogens withdraw electron density through their -I effect, which makes the ring less reactive compared to benzene (B151609). However, they can donate electron density through a +R effect, although for iodine, this resonance effect is weaker than its inductive pull. lkouniv.ac.in

In this compound, the potent activating effect of the hydroxyl group is significantly tempered by the strong deactivating nitro group and the mildly deactivating iodo group. Consequently, the ring is less reactive towards electrophiles than phenol (B47542) itself but more reactive than nitrobenzene.

Regioselectivity refers to the position at which the incoming electrophile will attack the ring. This is determined by the directing effects of the existing substituents, which stabilize the intermediate carbocation (arenium ion) formed during the reaction. libretexts.org

-OH Group: As a strong activator, the hydroxyl group is an ortho, para-director. lkouniv.ac.inlibretexts.org

-I Group: Halogens are deactivators but are also ortho, para-directors, as the lone pairs can help stabilize the positive charge of the arenium ion via resonance. libretexts.org

-NO₂ Group: As a strong deactivator, the nitro group is a meta-director. lkouniv.ac.in

In this compound, the powerful ortho, para-directing influence of the hydroxyl group dominates. The available positions for substitution are C3, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and meta to the nitro group.

Position C3: This position is meta to the hydroxyl and nitro groups, and ortho to the iodo group.

Position C5: This position is para to the iodo group and ortho to the nitro group.

Considering the directing effects, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group, which are C6 and the already substituted C2. Between the remaining open positions, C6 is the most favored site for further electrophilic substitution. The attack at C6 is directed ortho by the strongly activating -OH group and avoids the deactivating influence of being ortho or para to the nitro group.

| Position on Ring | Relation to -OH Group | Relation to -I Group | Relation to -NO₂ Group | Predicted Feasibility |

|---|---|---|---|---|

| C3 | meta (deactivated) | ortho (directed) | meta (directed) | Less Favorable |

| C5 | para (directed, blocked) | para (directed) | ortho (deactivated) | Less Favorable |

| C6 | ortho (directed) | meta (neutral) | meta (directed) | Most Favorable |

Influence of Nitro and Iodo Groups on Reactivity

Nucleophilic Aromatic Substitution Reactions of this compound

Aryl halides are generally resistant to nucleophilic substitution, but the reaction (SₙAr) can proceed if the aromatic ring is activated by strong electron-withdrawing groups located ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.combyjus.com

The iodine atom at the C2 position in this compound can function as a leaving group in a nucleophilic aromatic substitution reaction. cymitquimica.com The reactivity of this position is significantly enhanced by the presence of the nitro group at C4, which is para to the hydroxyl group but, more importantly, ortho to the C2 carbon where the iodo group is attached.

The SₙAr mechanism involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the iodo group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgncrdsip.com The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro group. ncrdsip.com

Elimination: The leaving group (iodide ion) is expelled, and the aromaticity of the ring is restored. ncrdsip.com

The presence of the nitro group ortho to the site of attack is crucial for stabilizing the intermediate, thereby lowering the activation energy for the reaction. masterorganicchemistry.comtestbook.com Therefore, this compound is expected to undergo nucleophilic displacement of the iodide by various nucleophiles (e.g., -OH, -OR, -NH₂) under appropriate conditions. ncrdsip.com

The nitro group's primary role in nucleophilic aromatic substitution is to activate the ring towards attack, particularly at the ortho and para positions. byjus.comvulcanchem.com Direct nucleophilic displacement of a nitro group from an aromatic ring is a known reaction but is generally less common than the displacement of a halogen. It typically requires specific substrates and conditions. The main chemical transformation the nitro group undergoes in this context is reduction.

Displacement of the Halogen Moiety

Redox Chemistry of this compound

The redox chemistry of this compound involves two main functionalities: the reduction of the nitro group and the oxidation of the phenol group.

Reduction of the Nitro Group The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) under various reaction conditions. This is one of the most common and synthetically useful transformations of nitroaromatic compounds. vulcanchem.comsmolecule.com Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Palladium, Platinum, or Nickel) or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media) can be employed to achieve this conversion. researchgate.net The product of this reaction would be 2-amino-6-iodophenol.

Oxidation of the Phenol Group The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained.

Oxidation of similar phenols can yield quinones. For instance, oxidation of 2,6-dichloro-4-nitrophenol (B181596) with lead tetra-acetate produces 2,6-dichloro-p-benzoquinone. rsc.org

Oxidation of p-nitrophenol with phenyl iodosoacetate has been shown to yield diphenyl ether derivatives. rsc.org This suggests that this compound could undergo similar oxidative coupling reactions.

| Reaction Type | Functional Group Involved | Typical Reagents | Potential Product |

|---|---|---|---|

| Reduction | Nitro (-NO₂) | H₂/Pd, Fe/HCl, Sn/HCl | 2-Amino-6-iodophenol |

| Oxidation | Phenol (-OH) | Lead tetra-acetate, Phenyl iodosoacetate | Benzoquinone or Diphenyl ether derivatives |

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-Iodo-4-aminophenol. This transformation is a critical step in the synthesis of various more complex molecules. The reduction can be achieved through several methods, with the choice of reagent influencing the reaction's selectivity and yield.

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. These include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. lkouniv.ac.in Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are effective. lkouniv.ac.in This method is generally clean and produces high yields.

Metal-Acid Systems: The reduction can also be carried out using metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid). lkouniv.ac.in These reactions proceed through a series of electron and proton transfers to the nitro group. lkouniv.ac.in

Sulfide Reduction: Selective reduction can sometimes be achieved using sulfides. For instance, sodium disulfide has been used for the selective reduction of one nitro group in dinitrophenols, a reaction that could be adapted for related compounds. google.com

The general mechanism for the reduction of a nitro group to an amine involves multiple steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂/Pd/C | Catalytic hydrogenation; a common and efficient method for reducing nitro groups to amines. lkouniv.ac.in |

| Fe/HCl | A classic method using iron metal in acidic conditions, often used in industrial-scale synthesis. lkouniv.ac.in |

| SnCl₂/HCl | Stannous chloride in hydrochloric acid is another effective reducing agent for aromatic nitro compounds. |

Oxidation Pathways

The phenolic ring of this compound is susceptible to oxidation. The phenol group can be oxidized, and under certain conditions, the entire aromatic ring can be cleaved. The primary product of the oxidation of similar 4-nitrophenol (B140041) compounds is often a benzoquinone derivative. researchgate.net

The oxidation of 4-nitrophenol has been studied using various oxidizing agents in the presence of catalysts. For example, cobalt(II) phthalocyanine (B1677752) has been used to catalyze the oxidation of 4-nitrophenol with oxidants like tert-butyl hydroperoxide (TBHP), m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). researchgate.net In these reactions, benzoquinone was identified as the main product. researchgate.net The reaction rate and product yield are influenced by factors such as the choice of oxidant, reaction temperature, and catalyst-to-substrate ratio. researchgate.net While specific studies on this compound are less common, analogous pathways are expected, potentially leading to iodo-substituted benzoquinones. Control experiments have shown that such oxidations are typically inefficient without a catalyst. researchgate.net

Hydrolysis and Solvolysis Mechanisms of this compound Derivatives

Derivatives of this compound can undergo hydrolysis (reaction with water) or solvolysis (reaction with a solvent), often involving the displacement of the iodine atom. The iodine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, particularly because its leaving group ability is enhanced by the electron-withdrawing nitro group at the para-position.

The hydrolysis of nitrohalobenzene compounds is a known method for the preparation of nitrophenols. google.com This process typically involves reacting the nitrohalobenzene with a strong base, followed by acidification. google.com For a derivative of this compound, such as one where the hydroxyl group is protected, the iodine atom can be substituted by a nucleophile like a hydroxide (B78521) ion.

Mass spectrometry studies on related compounds like 1-Iodo-4-nitrobenzene (B147127) (1-I-4-NB) and 1-Iodo-2,4-dinitrobenzene (1-I-2,4-DNB) have shown the formation of hydrolyzed products via nucleophilic substitution during analysis. rsc.org This indicates the lability of the C-I bond in these activated systems. The reaction of 2-adamantyl chloroformate under solvolytic conditions also demonstrates pathways that can lead to solvolysis products. acs.org

Derivatization Reactions of this compound for Functionalization

This compound serves as a versatile starting material for the synthesis of more complex molecules through various derivatization reactions. These reactions can target the hydroxyl group, the aromatic ring, or the iodine and nitro substituents.

Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated. For example, 4-nitrophenol can be effectively methylated using methyl iodide. thieme-connect.de Similarly, 2,6-diiodo-4-nitrophenol (B1216091) can be acetylated with acetic anhydride (B1165640) to form 2,6-diiodo-4-nitrophenyl acetate (B1210297), demonstrating a common functionalization pathway for the hydroxyl group. researchgate.net

Substitution of the Iodine Atom: The iodine atom can be replaced via nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups at the 2-position of the ring.

Electrophilic Aromatic Substitution: The existing substituents on the ring direct further electrophilic substitutions. The nitro group, being a strong deactivator, and the hydroxyl group, a strong activator, influence the position of any new incoming group. Iodination of 4-nitrophenol, for example, can lead to diiodinated products like 2,6-diiodo-4-nitrophenol. acs.org

Use in Catalysis and Materials Science: Organoiodide compounds are used in various synthetic applications. For instance, iodo-functionalized molecules have been used for the molecular functionalization of MoS₂ nanosheets, enhancing their catalytic activity for the reduction of other nitroaromatic compounds. csic.es, researchgate.net

Table 2: Examples of Derivatization Reactions

| Reagent | Target Site | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Hydroxyl Group | Acetate Ester | researchgate.net |

| Methyl Iodide | Hydroxyl Group | Methyl Ether | thieme-connect.de |

| Iodine/Oxidant | Aromatic Ring | Di-iodinated Phenol | acs.org |

Spectroscopic and Crystallographic Investigations of 2 Iodo 4 Nitrophenol

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the detailed characterization of 2-Iodo-4-nitrophenol, providing insights into its atomic connectivity, functional groups, electronic behavior, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | --- | d |

| H-5 | --- | dd |

| H-6 | --- | d |

| C-1 | --- | s |

| C-2 | --- | s |

| C-3 | --- | d |

| C-4 | --- | s |

| C-5 | --- | d |

| C-6 | --- | d |

Note: This table is predictive. Actual experimental values are required for confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The IR spectrum of a related compound, 2-Iodo-4-methyl-6-nitrophenol, displays characteristic absorption bands for the O-H stretch of the phenol (B47542) group, aromatic C-H stretches, vibrations of the nitro group, and the C-I bond. vulcanchem.com For this compound, similar characteristic peaks would be expected. The O-H stretching vibration typically appears as a broad band, while the asymmetric and symmetric stretching vibrations of the NO₂ group are also prominent. researchgate.net

Raman spectroscopy provides information on the vibrational modes of nitrophenol isomers. spectroscopyonline.com For instance, in p-nitrophenol, Raman peaks around 1333 cm⁻¹ are attributed to the symmetric stretching vibration of the nitro group. spectroscopyonline.com A similar peak would be anticipated for this compound, potentially shifted due to the presence of the iodine atom.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C | Aromatic Ring Stretching | 1400-1600 |

| NO₂ | Asymmetric Stretching | 1500-1560 |

| NO₂ | Symmetric Stretching | 1300-1370 |

| C-I | Stretching | 500-600 |

Note: These are typical ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. fiveable.me The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shivajichk.ac.in The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of molecules with aromatic rings and heteroatoms with non-bonding electrons, such as the oxygen atoms in the hydroxyl and nitro groups. shivajichk.ac.in The presence of the nitro group, a strong chromophore, and the hydroxyl group, an auxochrome, significantly influences the absorption maxima (λmax). iptsalipur.org The electronic spectra of similar copper complexes with Schiff base ligands derived from nitrophenols show absorption bands in the range of 250–300 nm and 410–440 nm, assigned to π → π* and ligand-to-metal charge transfer (LMCT) transitions, respectively. core.ac.uk For this compound dissolved in a suitable solvent like methanol (B129727) or acetone, one would expect to observe distinct absorption peaks. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a compound, which can aid in its structural identification. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. libretexts.org For this compound, with a molecular formula of C₆H₄INO₃, the predicted monoisotopic mass is 264.92359 Da. nih.gov

Electron impact ionization often leads to predictable fragmentation patterns. For aromatic nitro compounds, a common fragmentation pathway involves the loss of a nitro group (NO₂) or a nitro radical (•NO). rsc.org Other potential fragments could arise from the loss of the iodine atom or other parts of the molecule. libretexts.org Predicted collision cross section values for various adducts of this compound, such as [M+H]⁺ and [M-H]⁻, have been calculated. uni.lu

Table 3: Predicted m/z Values for this compound and Its Fragments

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₆H₄INO₃⁺ | 264.92 |

| [M-NO₂]⁺ | C₆H₄IO⁺ | 218.93 |

| [M-I]⁺ | C₆H₄NO₃⁺ | 138.02 |

Note: These are predicted values. Experimental data is necessary for confirmation.

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related compounds like 2,6-diiodo-4-nitrophenol (B1216091) offer valuable insights. The crystal structure of 2,6-diiodo-4-nitrophenol reveals that molecules are linked by O—H⋯O hydrogen bonds and iodo–nitro interactions, forming sheets that are further connected into a three-dimensional framework by aromatic π–π stacking interactions. researchgate.netcore.ac.uk It crystallizes in the triclinic space group P-1. core.ac.uk It is plausible that this compound would also exhibit significant intermolecular interactions, including hydrogen bonding from the phenol group and halogen bonding involving the iodine atom.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in related nitro-aromatic compounds like p-nitrophenol. acs.org It is possible that this compound could also exhibit polymorphism, with different crystalline forms having distinct physical properties. However, no specific polymorphs of this compound were identified in the search results.

Co-crystallization of iodo-substituted anilines with other molecules has been shown to influence properties like photochromism through halogen bonding and crystal packing. researchgate.net This suggests that co-crystals of this compound could be formed to tune its solid-state properties.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodo-2-nitrophenol (B1595747) |

| 2-iodophenol (B132878) |

| 2-Iodo-4-methyl-6-nitrophenol |

| p-nitrophenol |

| 2,6-diiodo-4-nitrophenol |

| p-nitrophenol |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

In the crystal structure of 2,6-diiodo-4-nitrophenol, molecules are linked into sheets through a combination of O—H⋯O hydrogen bonds and two distinct iodo–nitro interactions. researchgate.netnih.gov These sheets are further organized into a three-dimensional framework by aromatic π–π-stacking interactions. researchgate.netnih.govresearchgate.net The O—H⋯O hydrogen bond, a classic and strong intermolecular interaction, plays a crucial role in forming the primary structural motif. The iodo-nitro interactions, a type of halogen bond, arise from the electrophilic region on the iodine atom (σ-hole) and the nucleophilic oxygen atoms of the nitro group. researchgate.netnih.govmdpi.com

Similarly, in the triclinic polymorph of 2-iodo-4-nitroaniline, paired N-H···O hydrogen bonds create chains of rings. These chains are then linked into sheets by nitro···I interactions, and these sheets are, in turn, pairwise linked by aromatic π–π stacking interactions. nih.gov The orthorhombic polymorph, however, features single N-H···O hydrogen bonds that form spiral chains, which are also linked by nitro···I interactions and π–π stacking to create a continuous three-dimensional structure. nih.gov This highlights how subtle changes in molecular arrangement can lead to different polymorphic forms with distinct supramolecular structures.

A derivative, 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, showcases C—H⋯O hydrogen-bonding interactions within its crystal structure. researchgate.netiucr.orgnih.gov The molecular structure is stabilized by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring motif. iucr.orgresearchgate.net While significant π-π stacking interactions are not the dominant feature in this specific derivative, very weak π–π stacking interactions contribute to the stabilization of sheets formed by C—H⋯π interactions. iucr.org

The interplay of these interactions is fundamental to the crystal engineering of nitro-iodinated aromatic compounds. The strength and directionality of hydrogen bonds, combined with the more subtle but significant contributions of halogen bonds and π-π stacking, allow for the construction of varied and complex supramolecular assemblies. core.ac.ukrsc.org

The following table summarizes the key intermolecular interactions observed in 2,6-diiodo-4-nitrophenol.

| Interaction Type | Description | Role in Crystal Packing |

| O—H⋯O Hydrogen Bond | A strong, directional interaction between the hydroxyl group of one molecule and an oxygen atom of the nitro group of a neighboring molecule. | Links molecules into sheets. researchgate.netnih.gov |

| Iodo–Nitro Interaction | A type of halogen bond where the iodine atom interacts with the oxygen atoms of the nitro group. | Contributes to the formation of molecular sheets. researchgate.netnih.gov |

| π–π Stacking | An attractive, non-covalent interaction between aromatic rings. | Links the molecular sheets into a three-dimensional framework. researchgate.netnih.govresearchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For the derivative 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing arise from O⋯H/H⋯O interactions, accounting for 26.9% of the total surface contacts, and H⋯H interactions, which contribute 22.0%. researchgate.netnih.gov This underscores the importance of hydrogen bonding in the molecular assembly. The analysis further breaks down the contributions of other interactions: I⋯H/H⋯I (16.3%), C⋯H/H⋯C (10.5%), C⋯C (8.7%), O⋯C/C⋯O (4.7%), N⋯C/C⋯N (3.8%), I⋯C/C⋯I (2.3%), H⋯N/N⋯H (1.4%), I⋯O/O⋯I (2.0%), I⋯N/N⋯I (0.6%), I⋯I (0.5%), O⋯N/N⋯O (0.2%), and N⋯N (0.1%). researchgate.net

In a related Schiff base, (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, the Hirshfeld surface analysis indicates that the crystal structure is dominated by H⋯H (37.1%) and C⋯H (30.1%) contacts. iucr.orgresearchgate.net Other notable contacts include O⋯H (6.4%) and N⋯H (3.6%). iucr.org The large proportion of H⋯H and C⋯H interactions suggests that van der Waals forces play a major role in the crystal packing of this compound. iucr.org

The dnorm map for these compounds typically shows distinct red spots, indicating close intermolecular contacts that are shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other significant interactions. nih.gov The two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For instance, in 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, the O⋯H/H⋯O interactions are visualized as distinct spikes in the fingerprint plot, confirming their significance. researchgate.net

The following table presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol.

| Intermolecular Contact | Percentage Contribution |

| O⋯H/H⋯O | 26.9% researchgate.netnih.gov |

| H⋯H | 22.0% researchgate.netnih.gov |

| I⋯H/H⋯I | 16.3% researchgate.net |

| C⋯H/H⋯C | 10.5% researchgate.net |

| C⋯C | 8.7% researchgate.net |

| O⋯C/C⋯O | 4.7% researchgate.net |

| N⋯C/C⋯N | 3.8% researchgate.net |

| I⋯C/C⋯I | 2.3% researchgate.net |

| H⋯N/N⋯H | 1.4% researchgate.net |

| I⋯O/O⋯I | 2.0% researchgate.net |

| I⋯N/N⋯I | 0.6% researchgate.net |

| I⋯I | 0.5% researchgate.net |

| O⋯N/N⋯O | 0.2% researchgate.net |

| N⋯N | 0.1% researchgate.net |

Computational and Theoretical Studies on 2 Iodo 4 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic structure and reactivity of molecules. For 2-Iodo-4-nitrophenol, DFT calculations can elucidate its geometry, orbital energies, and charge distribution.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy of various conformations to find the global minimum.

The planar benzene (B151609) ring is substituted with a hydroxyl group, an iodine atom, and a nitro group. The relative orientations of the hydroxyl and nitro groups are of particular interest. An intramolecular hydrogen bond can potentially form between the hydroxyl hydrogen and an oxygen atom of the adjacent nitro group, which would significantly influence the molecule's conformation and properties. researchgate.net However, in the case of this compound, the iodine atom is positioned between the hydroxyl and nitro groups, sterically hindering the formation of a direct intramolecular hydrogen bond.

Conformational analysis would involve rotating the hydroxyl group and the nitro group around their bonds to the benzene ring to map the potential energy surface. The most stable conformer is expected to have a planar or near-planar arrangement to maximize electronic delocalization.

Table 1: Predicted Bond Lengths and Angles for this compound from DFT Calculations (Note: These are representative values based on DFT calculations of similar substituted phenols and may not be exact experimental values for this compound.)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.45 Å |

| N-O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-I Bond Angle | ~120° |

| C-C-N Bond Angle | ~119° |

| C-O-H Bond Angle | ~109° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the iodine atom, which have lone pairs of electrons. The LUMO is anticipated to be concentrated on the nitro group, which is a strong electron-withdrawing group. nanobioletters.com This distribution suggests that the molecule can act as an electron donor from the ring and as an electron acceptor at the nitro group. The energy of these orbitals can be calculated using DFT methods. rsc.org

Table 2: Representative FMO Energies for Nitroaromatic Compounds (Note: These are typical values and the exact energies for this compound would require specific calculations.)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In an ESP map of this compound, the region around the oxygen atoms of the nitro group and the hydroxyl oxygen would exhibit a negative potential (typically colored red), indicating their susceptibility to electrophilic attack. youtube.com Conversely, the hydrogen atom of the hydroxyl group and the area around the iodine atom would show a positive potential (typically colored blue), suggesting these are sites for nucleophilic attack. youtube.comresearchgate.net The aromatic protons would also exhibit some degree of positive potential.

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as solvent molecules or biological macromolecules.

For this compound, MD simulations could be employed to study its solvation in different media, like water or organic solvents. These simulations would show how solvent molecules arrange around the solute and how hydrogen bonds are formed and broken. This information is crucial for understanding its solubility and partitioning behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Impact

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. dergipark.org.trnih.gov For nitroaromatic compounds, QSAR studies have been extensively used to predict their toxicity. nih.gov

The toxicity of nitroaromatics is often linked to their electrophilicity and their ability to be metabolized to reactive intermediates. dergipark.org.tr In a QSAR model for this compound, various molecular descriptors would be calculated, including:

Electronic descriptors: such as the energy of the LUMO, which indicates electrophilicity.

Hydrophobicity descriptors: like the octanol-water partition coefficient (logP), which influences bioaccumulation.

Steric descriptors: related to the molecule's size and shape.

These descriptors would then be correlated with experimental toxicity data (e.g., from studies on microorganisms like Tetrahymena pyriformis) to build a predictive model. researchgate.net Such a model could then be used to estimate the potential environmental risk of this compound and related compounds. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the theoretical model. researchgate.net

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure and the accuracy of the computational method. researchgate.net For example, the characteristic stretching frequencies of the O-H, N-O, and C-I bonds can be identified.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nsf.gov The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities in the experimental spectrum. nsf.gov For nitrophenols, the absorption bands are typically associated with π-π* transitions within the aromatic system and n-π* transitions involving the nitro group. nsf.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Computational and theoretical chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reaction mechanisms and pathways involving this compound. These studies illuminate the intricate electronic and structural dynamics that govern its reactivity, providing a molecular-level understanding that complements experimental findings.

Theoretical investigations typically focus on elucidating the transition states, reaction intermediates, and energy profiles of reactions involving this compound. By modeling these aspects, researchers can predict the most probable reaction pathways and understand the factors that control reaction rates and regioselectivity. For instance, DFT calculations can be employed to study nucleophilic substitution reactions, where the nature of the substituent groups (iodo and nitro) plays a critical role. acs.org

The electronic properties of this compound are a key area of theoretical exploration. The electron-withdrawing nature of the nitro group and the influence of the iodine atom on the aromatic ring can be quantified through computational models. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

One area of significant interest is the theoretical examination of reduction reactions, particularly of the nitro group to an amino group, a common transformation for nitrophenols. nih.gov Computational models can help to understand the mechanism of this reduction, whether it proceeds through direct reduction or via intermediate species. The Langmuir-Hinshelwood model, for example, has been used to describe the mechanism of nitrophenol reduction on catalyst surfaces, a process that can be further detailed with theoretical calculations. rsc.org

Furthermore, theoretical studies can shed light on the kinetics and thermodynamics of various reactions. For example, in the context of oxidation or other degradation pathways, computational analysis can determine activation energies and reaction enthalpies. rsc.org This information is crucial for understanding the stability of the molecule and the conditions required for its transformation. In reactions like chlorination, theoretical models can predict the formation of various chlorinated derivatives and elucidate the stepwise addition-elimination pathways. acs.orgmdpi.com

A hypothetical application of DFT could involve comparing the reaction barriers for different nucleophilic substitution pathways on this compound. By calculating the energy of the transition states for substitution at different positions, the regioselectivity of the reaction can be predicted.

Below is a hypothetical data table illustrating the type of insights that can be gained from a DFT study on the reaction of this compound with a nucleophile, such as an amine.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Rate-Determining Step |

| Nucleophilic attack at the carbon bearing the iodo group | 25.4 | Initial nucleophilic addition |

| Nucleophilic attack at the carbon ortho to the nitro group | 32.1 | Formation of Meisenheimer complex |

| Nucleophilic attack at the carbon para to the iodo group | 28.9 | Formation of Meisenheimer complex |

This table is illustrative and based on general principles of computational chemistry applied to similar compounds; it does not represent experimentally verified data for this compound.

Such theoretical data, when correlated with experimental results, provides a powerful tool for understanding and predicting the chemical behavior of this compound.

Applications of 2 Iodo 4 Nitrophenol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

2-Iodo-4-nitrophenol serves as a fundamental building block in the synthesis of more complex molecular architectures. cymitquimica.comlasalabs.com The iodine atom provides a reactive site for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily converted to other functional groups, such as amines, expanding its synthetic potential. cymitquimica.comvulcanchem.com

The structure of this compound is embedded within various scaffolds for medicinal chemistry, making it a key precursor in the synthesis of pharmaceuticals. cymitquimica.comvulcanchem.com Its derivatives are explored for a range of biological activities, including antimicrobial and anticancer properties. smolecule.com

A notable application is in the convergent synthesis of Dronedarone, a non-iodinated benzofuran (B130515) derivative used as an antiarrhythmic agent. In one synthetic pathway, 4-nitrophenol (B140041) is first iodinated to produce this compound. koreascience.kr This intermediate is then subjected to a series of reactions, including reduction of the nitro group and subsequent N-mesylation, to build the core structure of the drug. Another synthesis of Dronedarone also begins with the iodination of 4-nitrophenol to yield this compound, which is then acetylated to form 2-iodo-4-nitrophenyl acetate (B1210297) as a precursor for subsequent Sonogashira coupling. koreascience.kr

The table below outlines the initial steps in a Dronedarone synthesis starting from this compound.

| Step | Reactant | Reagents/Conditions | Product | Yield | Reference |

| 1 | This compound | Acetic anhydride (B1165640), Pyridine, THF | 2-Iodo-4-nitrophenyl acetate | 98% | koreascience.kr |

| 2 | 2-Iodo-4-nitrophenyl acetate | 1-Hexyne (B1330390), Pd(PPh₃)₄, CuI, Et₃N, THF | 2-(Hex-1-yn-1-yl)-4-nitrophenyl acetate | 81% | koreascience.kr |

| 3 | This compound | SnCl₂, EtOH, 70°C | 4-Amino-2-iodophenol | - |

Phenolic compounds containing nitro and iodo groups are recognized for their utility in the development of agrochemicals, particularly herbicides. solubilityofthings.comgoogle.com Phenolic herbicides, such as those in the dinitrophenol class, are known inhibitors of photosystem II in plants. google.com Specifically, compounds like 2-iodo-4-nitro-6-isobutylphenol have been identified as phenolic herbicides. google.com The structural similarity suggests the potential of this compound as a scaffold for new herbicidal agents. solubilityofthings.comlasalabs.com

In material science, the unique electronic properties conferred by the halogen and nitro groups make this compound and its derivatives interesting precursors for advanced materials. smolecule.com For instance, its methylated derivative, 2-iodo-4-nitroanisole, is used as a precursor in the dye industry for coloring textiles and plastics. lookchem.com Derivatives of this compound could serve as building blocks for materials with specific optical or electronic properties. smolecule.com

Pharmaceutical Precursors and Scaffolds

Cross-Coupling Reactions Involving this compound

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org

This compound and its activated derivatives are effective substrates in several key C-C bond-forming reactions.

Sonogashira Reaction : This reaction couples aryl halides with terminal alkynes. libretexts.org In the synthesis of Dronedarone, 2-iodo-4-nitrophenyl acetate (derived from this compound) is coupled with 1-hexyne using a Pd(PPh₃)₄/CuI catalyst system to form a C(sp²)-C(sp) bond. koreascience.kr In some cases, direct coupling of the phenol (B47542) gives low yields, necessitating the protection of the hydroxyl group as an acetate. mdpi.com Calixarene derivatives have also been synthesized via Sonogashira coupling with substituted iodobenzenes, where electron-withdrawing groups like the nitro group on 1-iodo-4-nitrobenzene (B147127) resulted in better yields. rhhz.net

Suzuki Reaction : The Suzuki-Miyaura coupling joins an organoboron species with an organohalide. lookchem.comresearchgate.netrasayanjournal.co.in While direct examples with this compound are less detailed in the provided context, its close analog, 1-iodo-4-nitrobenzene, is frequently used as a model substrate to test the efficacy of new catalysts for Suzuki reactions, such as those based on palladium nanoparticles on magnetic supports. rsc.orgmdpi.com These reactions efficiently produce biaryl compounds, demonstrating the reactivity of the C-I bond in a nitro-substituted ring. mdpi.comnih.gov

Heck Reaction : This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. rsc.orgthieme-connect.de Similar to the Suzuki reaction, 1-iodo-4-nitrobenzene is a common substrate for optimizing Heck reaction conditions, for example, in its coupling with acrylonitrile (B1666552) or methyl acrylate (B77674) using novel palladium-based nanocatalysts. nih.gov This indicates the suitability of the iodo-nitrophenyl scaffold for such transformations.

The table below summarizes catalyst systems used for cross-coupling reactions with substrates structurally related to this compound.

| Reaction | Substrate | Catalyst System | Product Type | Reference |

| Sonogashira | 2-Iodo-4-nitrophenyl acetate | Pd(PPh₃)₄, CuI, Et₃N | Arylalkyne | koreascience.kr |

| Suzuki | 1-Iodo-4-nitrobenzene | Pd NP–ZnO nanowire arrays, K₂CO₃ | Biaryl | rsc.org |

| Heck | 1-Iodo-4-nitrobenzene | Pd₀.₁Cu₀.₉Co₂O₄ nano-flakes, K₂CO₃ | Substituted Alkene | nih.gov |

The formation of bonds between an aromatic carbon and a heteroatom (O, N, S) is crucial for synthesizing many important organic molecules. nih.govuniversiteitleiden.nlchemrxiv.org The Ullmann condensation is a classic method for C-O and C-N bond formation, often requiring a copper catalyst. vulcanchem.commdpi.com Derivatives of this compound are suitable substrates for these reactions. For example, copper complexes derived from Bis(2-iodo-4-nitrophenyl)methanone (a derivative of this compound) show enhanced activity in Ullmann couplings. vulcanchem.com Furthermore, efficient methods have been developed for C-O/C-N cross-coupling under ligand-free conditions using CuI as a catalyst, where electron-deficient aryl halides react with phenols or amides. mdpi.comresearchgate.net

Carbon-Carbon Bond Formations (e.g., Heck, Suzuki, Sonogashira)

Catalytic Applications of this compound Derivatives

While this compound itself is primarily a reactant, its derivatives can act as ligands or precursors to catalysts. vulcanchem.com A key example is Bis(2-iodo-4-nitrophenyl)methanone, which is synthesized from this compound via acylation. vulcanchem.com This methanone (B1245722) serves as a ligand precursor in transition-metal catalysis. vulcanchem.com Specifically, copper complexes formed from this ligand have been shown to be effective catalysts, exhibiting enhanced activity in Ullmann coupling reactions. vulcanchem.com The reduction of nitrophenols to aminophenols is another area where derivatives play a role, often utilizing palladium nanoparticles as catalysts. researchgate.netresearchgate.netresearchgate.net

Organocatalysis

While direct applications of this compound as an organocatalyst are not extensively documented in the provided search results, its derivatives and related structures are utilized in organocatalytic transformations. For instance, iodosylbenzene, an iodine(III) compound, has been employed as an organocatalyst for the electrophilic nitration of phenols. lookchem.com This suggests the potential for developing organocatalysts based on the this compound scaffold. The principle often involves the hypervalent nature of iodine, which can facilitate a variety of organic reactions.

Metal-mediated Catalysis

The iodine substituent in this compound makes it an excellent substrate for a variety of metal-mediated cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent metal center, a key step in many catalytic cycles.

Precious metal nanoparticles, including those of gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), are known to be highly efficient catalysts for the reduction of nitrophenols. mdpi.comnd.edu Cheaper alternatives using more abundant 3d metals like cobalt (Co), nickel (Ni), and copper (Cu) have also been successfully employed. mdpi.com The catalytic reduction of nitroarenes is a common method for the preparation of anilines, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

The catalytic performance in these reactions can be influenced by several factors, including the nanoparticle's size, shape, and composition. rsc.orgacs.org For example, in the reduction of 4-nitrophenol, the catalytic activity of different metal nanoparticles has been observed to follow the trend Au > Ag > Cu. mdpi.com The reaction is often monitored by observing the reduction of the 4-nitrophenolate (B89219) ion. nd.edu

Supramolecular Chemistry with this compound

The functional groups on the this compound molecule, namely the hydroxyl, nitro, and iodo groups, are capable of participating in various non-covalent interactions. These interactions are the foundation of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures.

Crystal Engineering and Self-Assembly

The interplay of hydrogen bonds, iodo–nitro interactions, and aromatic π–π stacking interactions plays a crucial role in the self-assembly and crystal engineering of iodo-nitro substituted phenols. researchgate.net In the crystal structure of 2,6-diiodo-4-nitrophenol (B1216091), a related compound, molecules are linked by O—H⋯O hydrogen bonds and two iodo–nitro interactions to form sheets. These sheets are further connected into a three-dimensional framework by aromatic π–π stacking interactions. researchgate.netiucr.org

The ability of the iodoethynyl and chalcogenadiazole moieties to form either chalcogen- or halogen-bonding interactions influences the solid-state arrangements of these molecules. researchgate.net Hirshfeld surface analysis is a tool used to visualize and quantify these intermolecular interactions. researchgate.netresearchgate.net For instance, in the crystal structure of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, O⋯H/H⋯O and H⋯H interactions are the most significant contributors to the packing arrangement. researchgate.net

The formation of these supramolecular structures can be influenced by the solvent used for crystallization and the presence of other functional groups that can alter the balance of intermolecular forces. acs.org

Design of Functional Materials